molecular formula C34H63N13O10 B12607630 N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine CAS No. 905584-93-2

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine

Cat. No.: B12607630
CAS No.: 905584-93-2
M. Wt: 813.9 g/mol
InChI Key: IPDTUSFHIFMXEO-ACUVNOOJSA-N
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Description

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine is a synthetic heptapeptide featuring a unique structural design. The compound incorporates two N~5~-(diaminomethylidene)-L-ornithyl residues, which are structural analogs of L-arginine but with modified side chains. The sequence begins with an N-acetylated leucine residue, followed by two consecutive modified ornithyl groups, and terminates with alanyl, seryl, leucyl, and glycyl residues. This arrangement suggests a balance of hydrophobic (leucine, alanine) and hydrophilic (serine, glycine) domains, which may influence solubility and receptor binding.

Properties

CAS No.

905584-93-2

Molecular Formula

C34H63N13O10

Molecular Weight

813.9 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C34H63N13O10/c1-17(2)13-23(28(53)41-15-26(50)51)46-32(57)25(16-48)47-27(52)19(5)42-29(54)21(9-7-11-39-33(35)36)44-30(55)22(10-8-12-40-34(37)38)45-31(56)24(14-18(3)4)43-20(6)49/h17-19,21-25,48H,7-16H2,1-6H3,(H,41,53)(H,42,54)(H,43,49)(H,44,55)(H,45,56)(H,46,57)(H,47,52)(H,50,51)(H4,35,36,39)(H4,37,38,40)/t19-,21-,22-,23-,24-,25-/m0/s1

InChI Key

IPDTUSFHIFMXEO-ACUVNOOJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, particularly the amino and hydroxyl groups.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: This reaction can occur at specific functional groups, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, dithiothreitol.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols.

Scientific Research Applications

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various signaling pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Table 1: Key Features of Comparable Peptides

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features
Target Compound Not explicitly stated (estimated C40H70N12O12S) ~1,100 Da (estimated) 2× diaminomethylidene ornithyl, acetyl-leucyl, serine Dual diaminomethylidene groups; mixed hydrophobicity
N-Acetyl-L-leucyl-L-leucyl-N~5~-(diaminomethylene)-L-ornithine () C25H47N7O6 565.69 Da 1× diaminomethylene ornithyl, acetyl-leucyl-leucyl Shorter chain; leupeptin acid analog; protease inhibitor
L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine () C37H68N10O9S 829.06 Da 1× diaminomethylidene ornithyl, methionyl, prolyl Contains sulfur (methionine); rigid proline residue
N-methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-... () Complex structure Not specified D-amino acids, fluorophenyl Enhanced stability via D-configuration; aromatic modifications

Key Observations:

Diaminomethylidene vs. Arginine: The target compound’s diaminomethylidene ornithyl groups are isosteres of arginine’s guanidino side chain. This modification may alter binding kinetics in enzyme-substrate interactions, as seen in leupeptin acid derivatives () .

Hydrophobic-Hydrophilic Balance : Unlike ’s methionyl/prolyl-rich peptide, the target compound incorporates serine and glycine, likely improving aqueous solubility .

Biological Activity

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine, a complex peptide compound, has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C34H63N13O10
  • Molecular Weight : 813.9 g/mol
  • CAS Number : 905584-93-2

The compound consists of multiple amino acids linked together, featuring unique functional groups that contribute to its biological activity. The intricate structure allows it to interact with various biological targets.

Synthesis

The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS) , which involves:

  • Resin Loading : Initial amino acid attachment to a solid resin.
  • Deprotection : Removal of protecting groups for subsequent amino acid addition.
  • Coupling : Activation and coupling of the next amino acid.
  • Cleavage and Purification : Final cleavage from the resin and purification of the peptide.

The biological activity of this compound is attributed to its interactions with specific molecular targets, influencing various biochemical pathways:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of enzymes involved in metabolic pathways.
  • Receptor Binding : Its structure enables binding to specific receptors, potentially affecting signal transduction processes.

Potential Therapeutic Applications

Research indicates several potential applications in medicine:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by interfering with cellular processes crucial for tumor proliferation.
  • Antimicrobial Properties : The compound's structure may confer properties that inhibit bacterial growth or disrupt biofilms, making it a candidate for antibiotic development.

Case Studies and Experimental Data

  • Anticancer Efficacy : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and SCC25 (squamous cell carcinoma) .
  • Mechanistic Insights : Further investigations revealed that the compound inhibits dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, which is often targeted in cancer therapies .
  • Comparative Studies : The compound was compared with established chemotherapeutics like methotrexate, showing enhanced potency in certain cellular models .

Data Summary

PropertyValue
Molecular FormulaC34H63N13O10
Molecular Weight813.9 g/mol
CAS Number905584-93-2
Anticancer ActivitySignificant cytotoxicity
Target EnzymeDihydrofolate reductase

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